molecular formula C14H17FO3 B8165211 3-(Cyclohexylmethoxy)-4-fluorobenzoic acid

3-(Cyclohexylmethoxy)-4-fluorobenzoic acid

Cat. No.: B8165211
M. Wt: 252.28 g/mol
InChI Key: JAMXPFGPUSLTIW-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethoxy)-4-fluorobenzoic acid (CAS: 1008773-68-9) is a fluorinated benzoic acid derivative with the molecular formula C₁₄H₁₇FO₃ and a molecular weight of 252.29 g/mol . Its structure comprises a benzoic acid core substituted with a fluorine atom at the 4-position and a cyclohexylmethoxy group at the 3-position. The cyclohexylmethoxy moiety introduces significant lipophilicity and steric bulk, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

3-(cyclohexylmethoxy)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMXPFGPUSLTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethoxy)-4-fluorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzoic acid and cyclohexylmethanol.

    Esterification: The first step involves the esterification of 4-fluorobenzoic acid with cyclohexylmethanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the desired 3-(Cyclohexylmethoxy)-4-fluorobenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethoxy)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(Cyclohexylmethoxy)-4-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethoxy)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The cyclohexylmethoxy group and the fluorine atom contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in disease processes.

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Bulk and Lipophilicity :

  • The cyclohexylmethoxy group in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to smaller substituents like cyclopentyloxy (logP ~2.8) or methoxyethoxy (logP ~1.9). This enhances membrane permeability but may reduce aqueous solubility .
  • In contrast, AG10 ’s pyrazole-propoxy chain balances lipophilicity with hydrogen-bonding capacity, contributing to its potency as a kinase inhibitor .

Biological Activity :

  • Fluorobenzoic acid derivatives with long aliphatic chains (e.g., AG10) show higher P-glycoprotein (P-gp) substrate probabilities, suggesting rapid systemic clearance. The cyclohexylmethoxy group, though bulky, may reduce P-gp interactions compared to linear chains due to steric hindrance .
  • Difluoromethyl substitution (e.g., 3-(difluoromethyl)-4-fluorobenzoic acid) improves metabolic stability by resisting oxidative degradation, a common issue in drug development .

Synthetic Routes: The target compound is likely synthesized via nucleophilic aromatic substitution on a fluorobenzoic acid precursor, similar to methods described for 4-amino-3-sulfamoyl-benzoic acid derivatives (e.g., intermediate alkylation with cyclohexylmethyl bromide) . AG10’s synthesis involves coupling a pyrazole-propoxy chain to 4-fluorobenzoic acid, followed by salt formation .

Derivatives with heterocyclic substituents (e.g., pyrazole in AG10) often exhibit enhanced target affinity due to π-π stacking and hydrophobic interactions .

Key Research Findings

  • P-gp Interactions : Fluorobenzoic acid derivatives with 4-fluorobenzoic acid moieties generally exhibit higher P-gp inhibitor probabilities than those with nicotinate groups. However, compounds with branched substituents (e.g., cyclohexylmethoxy) may evade P-gp-mediated efflux more effectively than linear-chain analogs .
  • Metabolic Stability : Fluorine atoms and difluoromethyl groups reduce metabolic degradation, making such derivatives favorable for oral drug development .
  • Structure-Activity Relationships (SAR) : Bulkier substituents (e.g., cyclohexylmethoxy) may improve binding to hydrophobic protein pockets, while polar groups (e.g., methoxyethoxy) enhance solubility but reduce bioavailability .

Biological Activity

3-(Cyclohexylmethoxy)-4-fluorobenzoic acid is an organic compound characterized by a benzoic acid structure with a cyclohexylmethoxy substituent and a fluorine atom. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The synthesis of 3-(Cyclohexylmethoxy)-4-fluorobenzoic acid typically involves the esterification of 4-fluorobenzoic acid with cyclohexylmethanol, followed by hydrolysis to yield the desired product. This process can be optimized for large-scale production using continuous flow reactors to ensure high yield and purity.

The biological activity of 3-(Cyclohexylmethoxy)-4-fluorobenzoic acid is primarily attributed to its interaction with specific molecular targets. The presence of the cyclohexylmethoxy group and the fluorine atom enhances its binding affinity to various enzymes and receptors, potentially modulating biological pathways associated with inflammation and microbial resistance .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness comparable to standard antimicrobial agents. The mechanism involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to antimicrobial properties, 3-(Cyclohexylmethoxy)-4-fluorobenzoic acid has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for treating inflammatory diseases .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 3-(Cyclohexylmethoxy)-4-fluorobenzoic acid against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value in the low micromolar range, suggesting potent activity comparable to established antibiotics.

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory properties of this compound in vitro. The study demonstrated that treatment with 3-(Cyclohexylmethoxy)-4-fluorobenzoic acid significantly reduced TNF-alpha levels in macrophage cultures, indicating its potential role as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
3-(Cyclohexylmethoxy)-4-fluorobenzoic acidCyclohexylmethoxy group, fluorine atomAntimicrobial, anti-inflammatory
4-Fluorobenzoic acidLacks cyclohexylmethoxy groupLimited biological activity
3-(Cyclohexylmethoxy)-benzoic acidLacks fluorine atomReduced potency

This table highlights the unique features of 3-(Cyclohexylmethoxy)-4-fluorobenzoic acid compared to similar compounds, emphasizing its enhanced biological activity due to structural modifications.

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